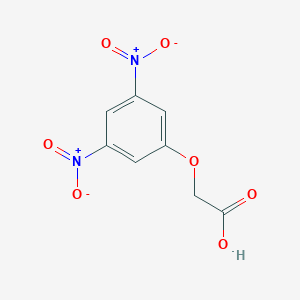
{3,5-Dinitrophenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3,5-Dinitrophenoxy}acetic acid (DNAA) is a synthetic compound that has been widely used in scientific research due to its ability to mimic the biological effects of plant hormones. DNAA is a member of the family of synthetic auxins, which are compounds that mimic the natural plant hormone indole-3-acetic acid (IAA). DNAA has been used in various applications, including plant growth regulation, herbicide development, and as a tool for studying plant physiology.
Mechanism of Action
The mechanism of action of {3,5-Dinitrophenoxy}acetic acid is similar to that of natural plant hormones. It binds to specific receptors on the surface of plant cells, triggering a series of biochemical reactions that result in changes in gene expression and cell growth. This compound has been found to have a higher affinity for the auxin receptor than other synthetic auxins, making it a useful tool for studying the role of auxins in plant growth and development.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects on plants. It has been shown to promote cell division and elongation, regulate root development, and induce the formation of adventitious roots. This compound has also been found to increase the synthesis of certain proteins and enzymes involved in plant growth and development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using {3,5-Dinitrophenoxy}acetic acid in lab experiments is its ability to mimic the effects of natural plant hormones. This allows researchers to study the role of plant hormones in various physiological processes without the need for complex plant growth systems. However, one limitation of using this compound is its potential toxicity to plants at high concentrations. Careful dosing and experimental design are required to ensure that the effects observed are due to the compound itself and not its toxicity.
Future Directions
There are several potential future directions for research on {3,5-Dinitrophenoxy}acetic acid. One area of interest is the development of new synthetic auxins with improved selectivity and efficacy. Another area of interest is the use of this compound in the development of new herbicides and plant growth regulators. Additionally, this compound could be used as a tool for studying the role of plant hormones in response to environmental stresses such as drought and temperature fluctuations.
Synthesis Methods
{3,5-Dinitrophenoxy}acetic acid can be synthesized through several methods, including the reaction of 3,5-dinitrophenol with chloroacetic acid in the presence of a base. This method yields this compound as a white crystalline solid with a melting point of 177-179°C.
Scientific Research Applications
{3,5-Dinitrophenoxy}acetic acid has been used extensively in scientific research as a tool to study plant growth and development. It has been found to regulate various physiological processes in plants, including cell division, elongation, and differentiation. This compound has also been used to study the mechanism of action of other plant hormones, such as auxins and cytokinins.
properties
Molecular Formula |
C8H6N2O7 |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
2-(3,5-dinitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H6N2O7/c11-8(12)4-17-7-2-5(9(13)14)1-6(3-7)10(15)16/h1-3H,4H2,(H,11,12) |
InChI Key |
CSEMUAZJBOOLFQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OCC(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)

![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)





![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)



![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)